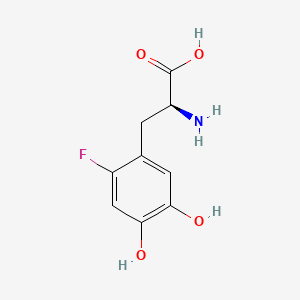
2-Fluoro-5-hydroxy-L-tyrosine
描述
2-Fluoro-5-hydroxy-L-tyrosine is a fluorophenol and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine involves enzymatic methods. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study has shown that 5´-FDA and 5´-fluorodeoxy-2-ethynyladenosine (5´-FDEA) were synthesized efficiently from 0.2 mM 5´-ClDA/5´-chlorodeoxy-2-ethynyladenosine (5´-ClDEA), 0.1 mM l-SeMet, and 80 mM NaF .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-hydroxy-L-tyrosine is C9H10FNO4. It is a member of catechols . The structure of this compound includes a 2-fluoro-4,5-dihydroxyphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-hydroxy-L-tyrosine include a molecular weight of 215.18 g/mol. It is a solid substance . The compound’s melting point is 200-203°C, and its boiling point is predicted to be 465.3±45.0 °C . The density is predicted to be 1.553±0.06 g/cm3 .科学研究应用
Protein Metabolism Imaging
2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, shows promise in imaging protein metabolism in vivo using positron emission tomography (PET). Precursors for its radiosynthesis have been synthesized, leading to the production of 2-[18F]Fluoro-L-tyrosine with high isomeric and enantiomeric purity, offering potential for studying protein synthesis and metabolism in various biological and medical contexts (Hess et al., 2002).
Dopaminergic Function Analysis
4‐[18F]Fluoro‐L‐m‐tyrosine (FMT) has been used as a biochemical probe for studying presynaptic dopaminergic function. Its selective decarboxylation in the brain, particularly in the striatum, and the formation of specific metabolites make it a useful tool for noninvasive evaluation of central dopaminergic mechanisms in medical research (Melega et al., 1989).
Biocatalysis in Medicinal and Environmental Fields
LmbB2, a peroxygenase-like enzyme, can oxidize L-tyrosine analogs, including 3-fluoro-L-tyrosine. This enzyme mediates catalytic reactions leading to oxidative C-H bond cleavage, generating 3-fluoro-5-hydroxyl-L-tyrosine. This finding reveals significant potential for biocatalysis involving C-H/C-X bond cleavage in both medicinal and environmental applications (Wang et al., 2019).
RNA Stability Improvement
The RNA polymerase from the marine cyanophage Syn5 shows low discrimination against the incorporation of 2′-fluoro dNMPs during transcription elongation. This finding is crucial for RNA research and applications, as the substitution of 2′-fluoro for 2′-hydroxyl moieties in RNA substantially improves RNA stability, a major concern in RNA-related studies and applications (Zhu et al., 2015).
Tumor Imaging and Analysis
L-(2-18F)fluorotyrosine (F-Tyr) has been studied in various brain tumors using PET. It demonstrates increased accumulation in tumors, with a higher transport rate into tumors compared to normal tissue. F-Tyr uptake, not correlated to blood-brain barrier disruption, is related to tumor grade, making it valuable for the diagnosis and classification of brain tumors (Wienhard et al., 1991).
未来方向
Fluorinated compounds like 2-Fluoro-5-hydroxy-L-tyrosine are attracting more attention from biologists and chemists due to their potential applications in molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is ongoing, and future development trends of fluorinated compounds are being outlined .
属性
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWQORCRCBOCU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226257 | |
| Record name | 6-FluoroDOPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxy-L-tyrosine | |
CAS RN |
75290-51-6 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75290-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorodopa F 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075290516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-FluoroDOPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WIZ27OUZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
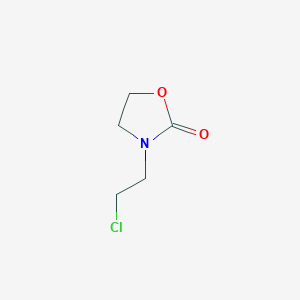


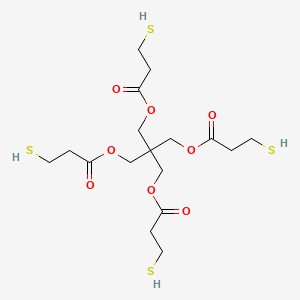



![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
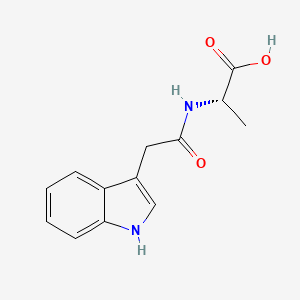
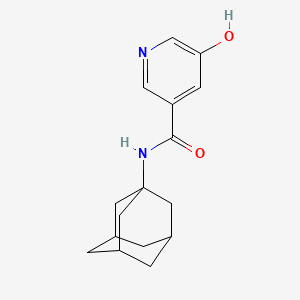
![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)
